molecular formula C8H14N2O4 B3021637 (3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione CAS No. 28814-72-4

(3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Cat. No. B3021637
CAS RN: 28814-72-4
M. Wt: 202.21 g/mol
InChI Key: YCISBBFTTVKSNK-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diketopiperazines (DKPs) are characterized by a stable six-membered ring structure formed by the condensation of two amino acids through a peptide bond . They exhibit a variety of biological and pharmacological activities, which has attracted significant attention .


Synthesis Analysis

DKPs are mainly produced by microorganisms, especially bacteria, actinomycetes, and fungi from the ocean . The key difference in the biological synthesis mechanisms of DKPs lies in the activation mode of the amino acid precursor .


Chemical Reactions Analysis

DKPs show a variety of significant biological and pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, immunosuppressive, neuroprotective, antimalarial, anti-prion, and anti-hyperglycemic effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of DKPs can vary widely depending on their specific structure .

Mechanism of Action

Some DKPs are signal molecules of cell communication, which can activate or inhibit bacterial LuxR-mediated quorum sensing . They are considered potential new anti-infection drugs that control biofilm formation by interfering with microbial communication .

Future Directions

With the rapid development of modern biotechnology and sequencing technology, people’s understanding of the molecular mechanism and mechanism of DKPs’ biological synthesis is deepening . This could lead to new developments in the use of these compounds in the future.

properties

IUPAC Name

(3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCISBBFTTVKSNK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C1C(=O)NC(C(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H]1C(=O)N[C@H](C(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353125
Record name (3s,6s)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

CAS RN

1333325-24-8
Record name (3s,6s)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione
Reactant of Route 2
Reactant of Route 2
(3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione
Reactant of Route 3
(3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione
Reactant of Route 4
(3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione
Reactant of Route 5
(3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione
Reactant of Route 6
(3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.